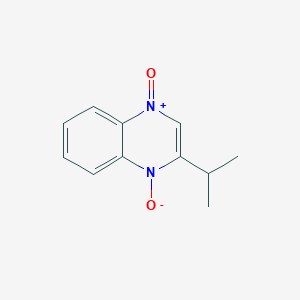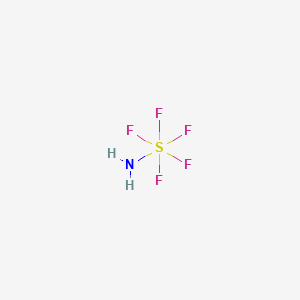
2-Isopropylquinoxaline 1,4-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isopropylquinoxaline 1,4-dioxide (IQD) is a chemical compound that has been extensively studied for its potential applications in scientific research. IQD is a heterocyclic compound that contains a quinoxaline ring with two isopropyl groups and a dioxide functional group. It has been found to have several interesting properties that make it a useful tool for investigating various biochemical and physiological processes.
作用机制
The mechanism of action of 2-Isopropylquinoxaline 1,4-dioxide is thought to involve its ability to act as a scavenger of ROS. 2-Isopropylquinoxaline 1,4-dioxide is able to react with ROS, such as hydrogen peroxide and superoxide, and prevent them from damaging cellular components. 2-Isopropylquinoxaline 1,4-dioxide has also been found to activate the Nrf2/ARE pathway, which is involved in the cellular response to oxidative stress.
Biochemical and Physiological Effects
2-Isopropylquinoxaline 1,4-dioxide has been found to have several interesting biochemical and physiological effects. It has been shown to protect cells from oxidative stress-induced damage and to reduce the production of pro-inflammatory cytokines. 2-Isopropylquinoxaline 1,4-dioxide has also been found to increase the expression of antioxidant enzymes and to enhance mitochondrial function.
实验室实验的优点和局限性
One of the main advantages of using 2-Isopropylquinoxaline 1,4-dioxide in lab experiments is its ability to scavenge ROS and protect cells from oxidative stress-induced damage. This makes it a useful tool for investigating the role of ROS in various cellular processes. However, one limitation of using 2-Isopropylquinoxaline 1,4-dioxide is that it may not be specific to certain types of ROS, which could potentially lead to non-specific effects.
未来方向
There are several future directions for research involving 2-Isopropylquinoxaline 1,4-dioxide. One area of interest is the development of more specific ROS scavengers that can target specific types of ROS. Another area of interest is the investigation of the mechanisms by which 2-Isopropylquinoxaline 1,4-dioxide activates the Nrf2/ARE pathway. Finally, 2-Isopropylquinoxaline 1,4-dioxide could be used to investigate the effects of oxidative stress on specific cellular processes, such as autophagy and apoptosis.
合成方法
The synthesis of 2-Isopropylquinoxaline 1,4-dioxide involves the reaction of 2-aminophenethyl alcohol with di-tert-butyl dicarbonate to form the corresponding carbamate. This is followed by the reaction of the carbamate with 1,2-dichloroethane to yield the quinoxaline ring. Finally, the isopropyl groups are introduced through the reaction of the quinoxaline ring with isopropylmagnesium bromide.
科学研究应用
2-Isopropylquinoxaline 1,4-dioxide has been used extensively in scientific research as a tool for investigating various biochemical and physiological processes. It has been found to be particularly useful in studying the role of reactive oxygen species (ROS) in cellular signaling pathways. 2-Isopropylquinoxaline 1,4-dioxide has also been used to investigate the effects of oxidative stress on cellular function and the mechanisms by which cells respond to oxidative stress.
属性
CAS 编号 |
16007-77-5 |
|---|---|
产品名称 |
2-Isopropylquinoxaline 1,4-dioxide |
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC 名称 |
4-oxido-3-propan-2-ylquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C11H12N2O2/c1-8(2)11-7-12(14)9-5-3-4-6-10(9)13(11)15/h3-8H,1-2H3 |
InChI 键 |
FAPCOMZFXKCOHO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C[N+](=O)C2=CC=CC=C2N1[O-] |
规范 SMILES |
CC(C)C1=C[N+](=O)C2=CC=CC=C2N1[O-] |
同义词 |
2-Isopropylquinoxaline 1,4-dioxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















